

Comparative Analysis of Ro 51 Cross-Reactivity with Purinergic Receptors

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Compound of Interest

Compound Name: Ro 51

Cat. No.: B114327

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacological activity of **Ro 51**, a potent antagonist of P2X3 and P2X2/3 receptors, against a panel of related purinergic receptors. The data presented herein is intended to assist researchers in evaluating the selectivity profile of **Ro 51** and to provide detailed methodologies for reproducing and expanding upon these findings.

Data Presentation: Ro 51 Antagonist Activity Profile

Ro 51 has been characterized as a potent and selective dual antagonist of the P2X3 and heteromeric P2X2/3 purinergic receptors. The following table summarizes the inhibitory activity of **Ro 51** across various P2X receptor subtypes. All data is presented as IC50 values, which represent the concentration of **Ro 51** required to inhibit 50% of the receptor's response to an agonist.

Receptor Subtype	Species	IC50 (nM)	Selectivity over P2X3	Reference
P2X3	Rat	2	-	
P2X2/3	Human	5	2.5-fold	
P2X1	Not Specified	> 10,000	> 5,000-fold	
P2X2	Not Specified	> 10,000	> 5,000-fold	
P2X4	Not Specified	> 10,000	> 5,000-fold	
P2X5	Not Specified	> 10,000	> 5,000-fold	
P2X7	Not Specified	> 10,000	> 5,000-fold	

Note: Cross-reactivity data for **Ro 51** against P2Y purinergic receptor subtypes is not currently available in the public domain. Further studies are required to fully characterize the selectivity profile of **Ro 51** across the entire purinergic receptor family.

Experimental Protocols

The following are detailed methodologies for key experiments that can be employed to assess the cross-reactivity of compounds like **Ro 51** with purinergic receptors. These protocols are based on standard practices in the field for characterizing P2X receptor antagonists.

Cell Culture and Receptor Expression

- **Cell Line:** Human Embryonic Kidney (HEK293) cells are commonly used for the stable or transient expression of recombinant purinergic receptors due to their low endogenous purinergic receptor expression.
- **Transfection:** Cells are transfected with plasmids containing the cDNA for the desired human or rat P2X receptor subunits (e.g., P2X1, P2X2, P2X3, P2X4, P2X5, P2X7, and co-expression of P2X2 and P2X3 for the heteromeric receptor) using a suitable transfection reagent (e.g., Lipofectamine).
- **Selection:** For stable cell lines, a selection antibiotic (e.g., G418) is used to select for cells that have successfully integrated the receptor cDNA.

- Verification: Receptor expression is confirmed by methods such as Western blotting, immunocytochemistry, or functional assays.

Electrophysiology (Whole-Cell Patch Clamp)

This method directly measures the ion channel activity of P2X receptors.

- Cell Preparation: Cells expressing the target P2X receptor are plated on glass coverslips.
- Recording Setup: Whole-cell patch-clamp recordings are performed using a patch-clamp amplifier and data acquisition system.
- Solutions:
 - External Solution (in mM): 145 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose, pH 7.4.
 - Internal (Pipette) Solution (in mM): 145 CsCl, 10 EGTA, 10 HEPES, pH 7.2.
- Procedure:
 - A glass micropipette filled with the internal solution is used to form a high-resistance seal with the cell membrane.
 - The membrane patch is ruptured to achieve the whole-cell configuration.
 - The cell is voltage-clamped at a holding potential of -60 mV.
 - The P2X receptor agonist (e.g., ATP or α,β -methylene ATP) is applied to the cell to evoke an inward current.
 - After a stable baseline response is established, the cells are pre-incubated with varying concentrations of **Ro 51** for a defined period before co-application with the agonist.
 - The inhibition of the agonist-induced current by **Ro 51** is measured.
- Data Analysis: The IC₅₀ values are calculated by fitting the concentration-response data to a four-parameter logistic equation.

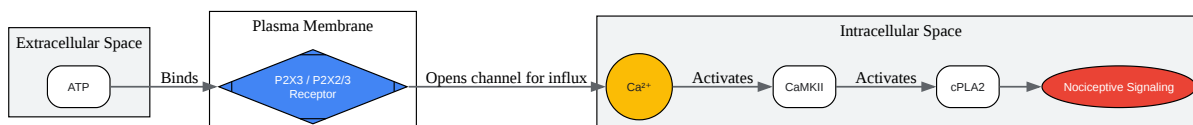
Calcium Imaging Assay (Fluorescent Plate Reader)

This high-throughput method measures the influx of calcium through the P2X receptor channel.

- **Cell Preparation:** Cells expressing the target P2X receptor are seeded in 96- or 384-well black-walled, clear-bottom plates.
- **Dye Loading:** Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a physiological buffer for 1 hour at 37°C.
- **Assay Procedure:**
 - After dye loading, the cells are washed to remove excess dye.
 - A baseline fluorescence measurement is taken using a fluorescent plate reader.
 - Varying concentrations of **Ro 51** are added to the wells and incubated for a specific time.
 - The P2X receptor agonist (e.g., ATP) is added to the wells to stimulate calcium influx.
 - The change in fluorescence intensity is measured over time.
- **Data Analysis:** The increase in fluorescence upon agonist addition is indicative of receptor activation. The inhibitory effect of **Ro 51** is calculated as a percentage of the maximal agonist response, and IC50 values are determined by non-linear regression analysis.

Mandatory Visualizations

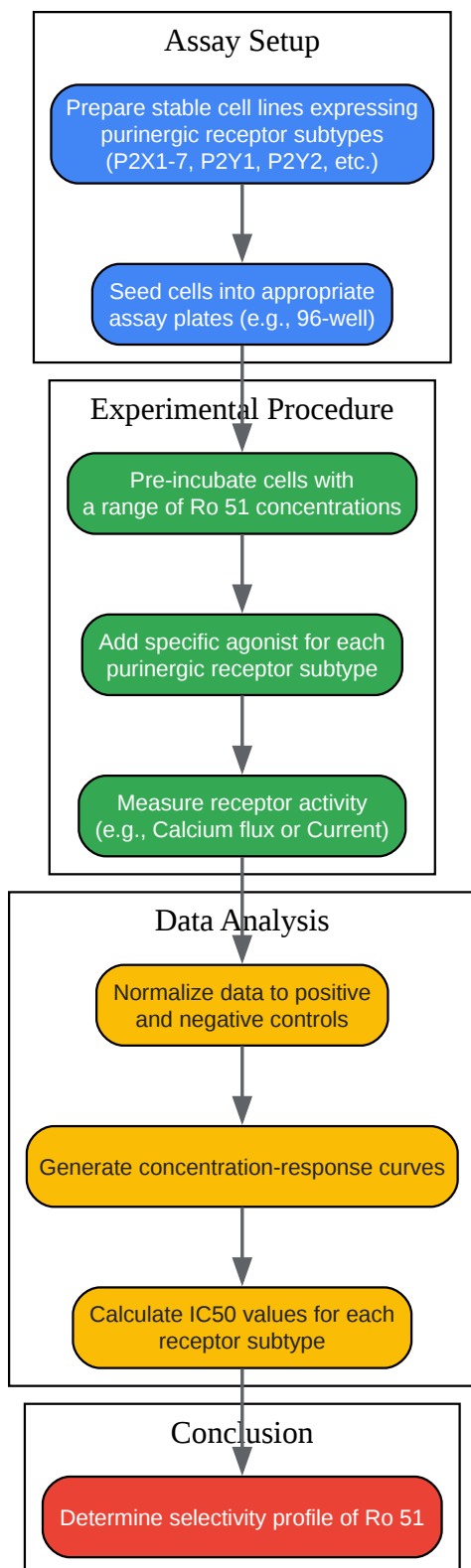
Signaling Pathway of P2X3 and P2X2/3 Receptors



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Caption: Signaling pathway of P2X3 and P2X2/3 receptors.

Experimental Workflow for Assessing Cross-Reactivity



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Caption: Experimental workflow for assessing cross-reactivity.

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